Cas no 869335-73-9 (4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine)

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring both chloro and iodo substituents on a pyrrolopyridine scaffold. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of reactive halogen atoms enables selective functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular architectures. Its rigid fused-ring system contributes to stability while offering opportunities for further derivatization. The compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules. Proper handling under inert conditions is recommended due to potential sensitivity to light and moisture.
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine structure
869335-73-9 structure
Product Name:4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS No:869335-73-9
MF:C7H4ClIN2
MW:278.47753238678
MDL:MFCD09266226
CID:719027
PubChem ID:329771595
Update Time:2025-07-24

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-iodo-7-azaindole
    • 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo-
    • 4-CHLORO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE
    • 1H-Pyrrolo[2,3-b]pyridine,4-chloro-3-iodo-
    • IDEYYMSXMIFGMV-UHFFFAOYSA-N
    • BBL104097
    • STL557912
    • PB20359
    • SY041330
    • AM804444
    • AB0037153
    • ST1271480
    • Y4403
    • 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
    • (
    • 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 869335-73-9
    • MFCD09266226
    • SCHEMBL1045493
    • CS-B0495
    • AKOS015850192
    • EN300-365352
    • AF-0733
    • SCHEMBL26887085
    • DTXSID10468450
    • 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD09266226
    • Inchi: 1S/C7H4ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
    • InChI Key: IDEYYMSXMIFGMV-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(NC=C2I)N=CC=1

Computed Properties

  • Exact Mass: 277.91100
  • Monoisotopic Mass: 277.91077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.785
  • PSA: 28.68000
  • LogP: 2.82090
  • Vapor Pressure: No data available

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
2.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  rt; 18 h, rt
2.2 Reagents: Water ;  0 °C
Reference
Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia
Bata, Nicole; et al, Journal of Medicinal Chemistry, 2022, 65(2), 1352-1369

Production Method 2

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Phosphorus oxychloride ;  18 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
3.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  rt; 18 h, rt
3.2 Reagents: Water ;  0 °C
Reference
Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia
Bata, Nicole; et al, Journal of Medicinal Chemistry, 2022, 65(2), 1352-1369

Production Method 3

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  16 h, rt
Reference
Discovery of a novel indole pharmacophore for the irreversible inhibition of myeloperoxidase (MPO)
Patnaik, Anup; et al, Bioorganic & Medicinal Chemistry, 2020, 28(12),

Production Method 4

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  30 - 1440 min, rt
Reference
Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution
Cardenas, Mariel M.; et al, Organic Letters, 2018, 20(7), 2037-2041

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Raw materials

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Preparation Products

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:869335-73-9)4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Order Number:A852308
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:39
Price ($):277.0
Email:sales@amadischem.com

Additional information on 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Research Brief on 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 869335-73-9): Recent Advances and Applications

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 869335-73-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.

Recent studies have highlighted the importance of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring both chloro and iodo substituents, makes it a valuable scaffold for further functionalization. Researchers have successfully utilized this compound in the development of kinase inhibitors, particularly those targeting JAK (Janus kinase) and other tyrosine kinases implicated in inflammatory diseases and cancer.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in inhibiting JAK2 activity with nanomolar potency. The study employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity and selectivity, leading to the identification of promising candidates for further preclinical evaluation. These findings underscore the compound's potential as a starting point for the development of novel therapeutics for myeloproliferative disorders and autoimmune diseases.

Another area of interest is the use of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A recent publication in ACS Chemical Biology detailed the incorporation of this compound into a PROTAC designed to degrade BET family proteins, which are critical regulators of gene expression in cancer cells. The study reported significant degradation of target proteins and potent anti-proliferative effects in vitro, highlighting the compound's utility in emerging therapeutic modalities.

From a synthetic chemistry perspective, advances in the preparation of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine have been reported, with researchers developing more efficient and scalable routes. A 2022 paper in Organic Process Research & Development described a novel one-pot synthesis method that improves yield and reduces purification steps, addressing previous challenges in large-scale production. This development is particularly relevant for industrial applications where cost-effectiveness and scalability are paramount.

Looking ahead, the versatility of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine continues to inspire new research directions. Ongoing studies are exploring its incorporation into covalent inhibitors, radiopharmaceuticals, and other specialized therapeutic agents. As the understanding of its pharmacological properties deepens, this compound is poised to remain a valuable tool in medicinal chemistry and drug discovery efforts targeting a wide range of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:869335-73-9)4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
A852308
Purity:99%
Quantity:25g
Price ($):277.0
Email